N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a chlorinated methoxyphenyl group, and a tetrahydropyrazinyl acetamide moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-14-10-17(18(29-2)11-16(14)22)25-9-8-24(20(27)21(25)28)13-19(26)23-12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPNBEFLEPTCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chlorinated Methoxyphenyl Intermediate: This step involves the chlorination of 2-methoxy-5-methylphenol using reagents like thionyl chloride or phosphorus pentachloride.
Synthesis of the Tetrahydropyrazinyl Intermediate: The intermediate is synthesized through a cyclization reaction involving appropriate diketones and amines under controlled conditions.
Coupling Reaction: The final step involves coupling the chlorinated methoxyphenyl intermediate with the tetrahydropyrazinyl intermediate using reagents like benzyl bromide and acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated methoxyphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: Compounds like phenoxyacetamide and its derivatives (chalcone, indole, quinoline) share structural similarities and are studied for their pharmacological activities.
Benzothiazole Derivatives: Benzothiazole-based compounds are also similar and have been explored for their therapeutic potential.
Uniqueness
N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
